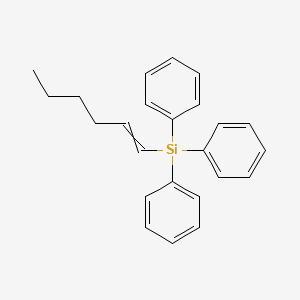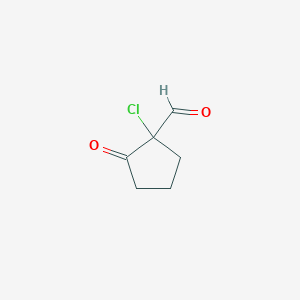
1-Chloro-2-oxocyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated derivative of oxocyclopentane carbaldehyde, featuring a cyclopentane ring with a chlorine atom and an oxo group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-oxocyclopentane-1-carbaldehyde using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-2-oxocyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include covalent bonding or non-covalent interactions, leading to changes in the biological activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Oxocyclopentane-1-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromo-2-oxocyclopentane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
1-Chloro-2-oxocyclohexane-1-carbaldehyde:
Uniqueness: 1-Chloro-2-oxocyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial contexts.
Eigenschaften
CAS-Nummer |
160663-33-2 |
|---|---|
Molekularformel |
C6H7ClO2 |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
1-chloro-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H7ClO2/c7-6(4-8)3-1-2-5(6)9/h4H,1-3H2 |
InChI-Schlüssel |
BXNQTCBUSXWYLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1)(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


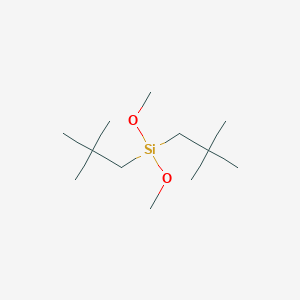
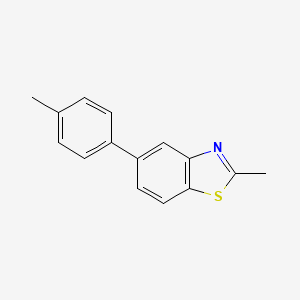
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
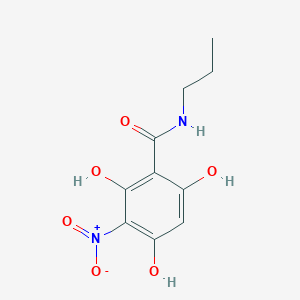
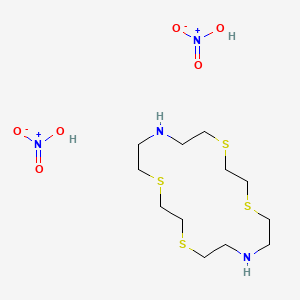
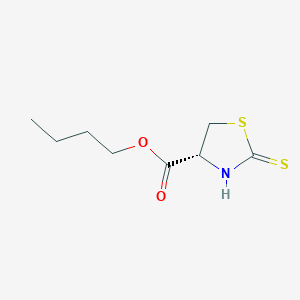

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
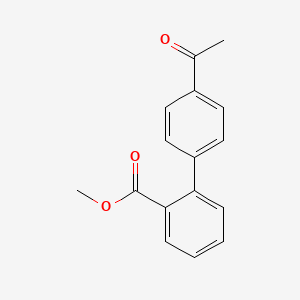
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
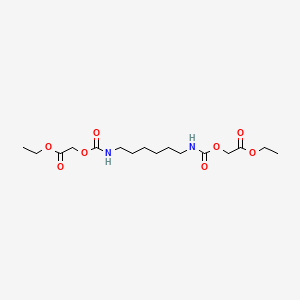
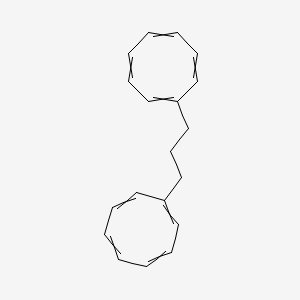
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
